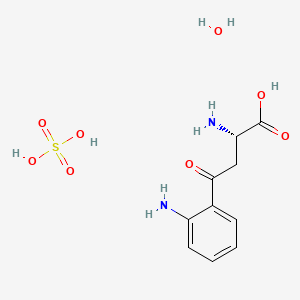

Kynurenine sulfate monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5965-60-6 |

|---|---|

Molecular Formula |

C10H16N2O8S |

Molecular Weight |

324.3 |

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |

InChI |

InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2/t8-;;/m0../s1 |

InChI Key |

SHULPFGDFMGUFP-JZGIKJSDSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kynurenine sulfate monohydrate; L-Kynurenine sulfate monohydrate; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving Kynurenine Sulfate Monohydrate

Tryptophan Catabolism and Initial Steps of Kynurenine (B1673888) Formation

The journey from tryptophan to kynurenine involves a two-step enzymatic process that is tightly controlled and serves as the rate-limiting phase of the entire kynurenine pathway. tandfonline.comresearchgate.net

The catabolism of tryptophan is initiated by the heme-dependent enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). tandfonline.comfrontiersin.org These enzymes, while catalyzing the same reaction, have evolved independently and exhibit different tissue distributions and regulatory mechanisms. frontiersin.org TDO is primarily found in the liver, where it plays a key role in maintaining tryptophan homeostasis. nih.govbiorxiv.org In contrast, IDO is expressed in various extrahepatic tissues and is a crucial component of the immune response, often induced by pro-inflammatory cytokines like interferon-gamma. researchgate.netfrontiersin.orgnih.gov

Both IDO and TDO catalyze the oxidative cleavage of the indole (B1671886) ring of L-tryptophan, incorporating molecular oxygen to form N-formylkynurenine. tandfonline.combiorxiv.org This initial step is the rate-limiting factor for the entire kynurenine pathway. tandfonline.comresearchgate.net The activity of these enzymes not only dictates the flow of tryptophan into the pathway but also modulates the availability of tryptophan for other metabolic routes, such as serotonin (B10506) synthesis. frontiersin.org

| Enzyme | Primary Location | Key Function | Inducers |

| Indoleamine 2,3-Dioxygenase (IDO) | Extrahepatic tissues, immune cells | Immune modulation, tryptophan depletion in the tumor microenvironment. researchgate.net | Interferon-gamma and other cytokines. nih.gov |

| Tryptophan 2,3-Dioxygenase (TDO) | Liver | Tryptophan homeostasis, NAD+ synthesis. wikipathways.orgnih.gov | Glucocorticoids, tryptophan. nih.gov |

Following its formation, N-formylkynurenine is rapidly hydrolyzed to L-kynurenine and formate. nih.gov This reaction is catalyzed by the enzyme kynurenine formamidase (or arylformamidase). uniprot.org This enzyme is highly active in the liver, kidney, and brain, ensuring the efficient conversion of the initial product of tryptophan oxidation into the central metabolite of the pathway, kynurenine. nih.gov Recent research suggests that N-formylkynurenine may also undergo non-enzymatic transformations, highlighting its potential for biological activities beyond being a simple precursor to kynurenine. biorxiv.orgnih.gov

Enzymatic Conversion by Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

Kynurenine Sulfate (B86663) Monohydrate in the Kynurenine Pathway Branching and Downstream Metabolism

Once formed, kynurenine stands at a critical juncture in the pathway, from which several metabolic branches diverge. The fate of kynurenine is determined by the activity of different enzymes, leading to the production of various biologically active molecules.

One of the significant metabolic fates of kynurenine is its irreversible transamination to form kynurenic acid (KYNA). frontiersin.orgfrontiersin.org This conversion is catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). nih.govtandfonline.com In mammals, four such enzymes have been identified: KAT I, KAT II, KAT III, and KAT IV. nih.govfrontiersin.org These enzymes exhibit different substrate specificities and are found in various tissues, including the brain. nih.govd-nb.info The formation of KYNA is a crucial branching point, diverting kynurenine away from the main pathway that leads to NAD+ synthesis. nih.gov KYNA itself is a well-documented neuroprotective agent, acting as an antagonist at ionotropic glutamate (B1630785) receptors. frontiersin.orgtandfonline.com

| KAT Isozyme | Alternative Names | Key Characteristics |

| KAT I | Glutamine transaminase K, Cysteine conjugate beta-lyase 1 | Active in human and rodent brains. nih.govfrontiersin.org |

| KAT II | Aminoadipate aminotransferase | Considered the principal enzyme for KYNA synthesis. frontiersin.orgtandfonline.com |

| KAT III | Cysteine conjugate beta-lyase 2, Glutamine transaminase L | Contributes to KYNA production in mammalian brains. nih.govfrontiersin.org |

| KAT IV | Glutamic-oxaloacetic transaminase 2, Mitochondrial aspartate aminotransferase | Found in mitochondria and participates in KYNA formation. nih.govfrontiersin.org |

Alternatively, kynurenine can be hydroxylated to form 3-hydroxykynurenine (3-HK). nih.govtaylorandfrancis.com This reaction is catalyzed by the mitochondrial enzyme kynurenine 3-monooxygenase (KMO), which requires NADPH and molecular oxygen as co-substrates. nih.govtandfonline.com KMO is a critical enzyme as it directs kynurenine down a pathway that ultimately leads to the production of the excitotoxin quinolinic acid (QA). nih.govgladstone.orgfrontiersin.org The activity of KMO is a key regulatory point; its inhibition can shift the metabolic balance away from the production of neurotoxic metabolites like 3-HK and QA, and towards the formation of the neuroprotective KYNA. nih.govgladstone.org 3-HK is further metabolized by kynureninase to 3-hydroxyanthranilic acid, a direct precursor of QA. frontiersin.org

The enzyme kynureninase plays a dual role in the kynurenine pathway. olink.com It catalyzes the hydrolytic cleavage of kynurenine to produce anthranilic acid (AA) and alanine. Additionally, and with a higher preference, kynureninase acts on 3-hydroxykynurenine (3-HK) to generate 3-hydroxyanthranilic acid (3-HAA) and alanine. olink.comhmdb.ca Both AA and 3-HAA are important intermediates. taylorandfrancis.com 3-HAA, in particular, is a direct precursor in the synthesis of quinolinic acid. taylorandfrancis.comfrontiersin.org The generation of these molecules represents another significant branch in the downstream metabolism of kynurenine. taylorandfrancis.com Studies have shown that 3-HAA can generate reactive oxygen species and promote protein cross-linking, suggesting its involvement in oxidative processes. acs.org

| Metabolite | Precursor | Enzyme | Significance |

| Anthranilic Acid (AA) | L-Kynurenine | Kynureninase | An intermediate in the kynurenine pathway. |

| 3-Hydroxyanthranilic Acid (3-HAA) | 3-Hydroxykynurenine | Kynureninase | A direct precursor to quinolinic acid. frontiersin.orghmdb.ca |

Production of Xanthurenic Acid (XA) and Picolinic Acid (PA)

The kynurenine pathway of tryptophan metabolism is a complex cascade of enzymatic reactions that produces several biologically active molecules. Among these are xanthurenic acid (XA) and picolinic acid (PA), which are formed through distinct branches of this pathway.

Xanthurenic Acid (XA) Synthesis:

Xanthurenic acid is a metabolite derived from 3-hydroxykynurenine (3-HK). taylorandfrancis.comfrontiersin.org The formation of XA is catalyzed by kynurenine aminotransferases (KATs), the same family of enzymes responsible for converting kynurenine to kynurenic acid. frontiersin.orgresearchgate.net This transamination reaction is considered a significant detoxification route for 3-HK. mdpi.com The synthesis of XA is influenced by the availability of its precursor, 3-HK, and the activity of KAT enzymes. mdpi.com Deficiencies in vitamin B6, a cofactor for kynureninase, can lead to an accumulation of 3-HK and subsequently increased production and excretion of XA. oatext.comwikipedia.org

Picolinic Acid (PA) Synthesis:

Picolinic acid is synthesized from 3-hydroxyanthranilic acid (3-HAA), another downstream metabolite of the kynurenine pathway. mdpi.comnih.gov The production of PA involves the intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS). taylorandfrancis.commdpi.com ACMS can be either non-enzymatically converted to quinolinic acid or enzymatically processed by 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD), also known as picolinate (B1231196) carboxylase, to form 2-aminomuconate semialdehyde, which is then metabolized to picolinic acid. taylorandfrancis.commdpi.com The enzyme ACMSD is primarily expressed in the liver and kidneys. nih.gov In glial cells and neurons, 3-HAA can also be converted to PA. mdpi.commdpi.com

The balance between the production of these metabolites is crucial, as they can have different biological activities. For instance, PA can mitigate the neurotoxic effects of quinolinic acid. mdpi.com

Interactive Data Table: Key Enzymes in XA and PA Production

| Metabolite | Precursor | Key Enzyme(s) |

| Xanthurenic Acid (XA) | 3-Hydroxykynurenine (3-HK) | Kynurenine Aminotransferases (KATs) |

| Picolinic Acid (PA) | 3-Hydroxyanthranilic Acid (3-HAA) | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) |

Specific Sulfation Reactions and Their Influence on Kynurenine Bioactivity

Sulfation is a critical phase II detoxification reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). rcsb.orgfrontiersin.org These enzymes transfer a sulfuryl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, thereby increasing its water solubility and facilitating its excretion. rcsb.orgfrontiersin.org While the direct sulfation of kynurenine itself is not extensively documented in the provided search results, the influence of kynurenine pathway metabolites on sulfotransferase activity is an area of emerging research.

Kynurenic acid (KYNA), a major metabolite of kynurenine, has been identified as a potent inhibitor of cytosolic sulfotransferases (SULTs). nih.govresearchgate.net Studies have shown that KYNA can inhibit several human and mouse recombinant SULTs without being a substrate for sulfation itself, indicating it acts as a bona fide inhibitor. nih.gov Specifically, KYNA demonstrates selective inhibitory effects on mouse Sult1b1 and human SULT1A1 and SULT1B1. nih.gov The inhibitory potency of KYNA on certain SULTs is comparable to or even stronger than known non-specific SULT inhibitors. nih.gov

Derivatives of KYNA have also been shown to exhibit potent and selective inhibitory effects on specific SULT isoforms. nih.gov This inhibition of sulfotransferases by kynurenine metabolites could have significant biological consequences, as SULTs are involved in the metabolism and detoxification of a wide range of endogenous compounds, including steroids, and xenobiotics. rcsb.orgresearchgate.net By inhibiting SULTs, kynurenine metabolites could potentially alter the homeostasis and biological activity of these compounds.

Inter-organ Metabolism and Distribution of Kynurenine Pathway Metabolites

The metabolism of tryptophan via the kynurenine pathway is a systemic process involving multiple organs, with significant interplay and distribution of metabolites between them. The liver is the primary site of tryptophan degradation under normal physiological conditions, accounting for approximately 90% of this process. nih.gov It contains all the necessary enzymes for the complete conversion of tryptophan to NAD+. nih.gov

However, extrahepatic tissues, including the kidneys, brain, and immune cells, also possess components of the kynurenine pathway and contribute significantly to its regulation, particularly during inflammatory conditions. nih.govphysiology.org The distribution of kynurenine pathway enzymes varies between organs, leading to organ-specific production and accumulation of different metabolites. physiology.orgjpp.krakow.pl

Liver and Kidney:

The liver and kidneys are central to kynurenine pathway metabolism. biorxiv.org The liver is the main site of kynurenine production from tryptophan, catalyzed primarily by tryptophan 2,3-dioxygenase (TDO). nih.govbiocrates.com Kynurenine is then released into circulation and can be taken up by other organs. The liver and kidneys also have high levels of other kynurenine pathway metabolites. biorxiv.org The kidneys play a crucial role in both the metabolism and excretion of kynurenine and its derivatives. jpp.krakow.pl They can take up kynurenine and 3-hydroxykynurenine from the blood and metabolize them into kynurenic acid and xanthurenic acid, respectively. jpp.krakow.pl The enzyme ACMSD, which is critical for picolinic acid synthesis, is expressed in both the liver and kidney. nih.gov

Brain and Peripheral Tissues:

While many kynurenine metabolites have limited ability to cross the blood-brain barrier (BBB), kynurenine itself can be actively transported into the brain. nih.govmq.edu.au Once in the brain, kynurenine can be metabolized by astrocytes and microglia into various neuroactive compounds. mdpi.com Astrocytes primarily produce the neuroprotective kynurenic acid, whereas microglia are the main source of the neurotoxic quinolinic acid. mq.edu.aumdpi.com This compartmentalization highlights the importance of inter-cellular and inter-organ transport in determining the neurological effects of the kynurenine pathway.

Peripheral inflammation can lead to an accumulation of kynurenine in the brain, which has been associated with various neurological and psychiatric conditions. wikipedia.org The gut microbiome also plays a role in tryptophan metabolism, influencing the availability of tryptophan for the kynurenine pathway. mq.edu.au

Interactive Data Table: Organ-Specific Features of Kynurenine Pathway Metabolism

| Organ | Key Enzymes/Metabolites | Primary Role in Kynurenine Pathway |

| Liver | Tryptophan 2,3-dioxygenase (TDO), Full enzymatic cascade to NAD+ | Primary site of tryptophan degradation and kynurenine production. nih.govbiocrates.com |

| Kidney | Kynurenine Aminotransferases (KATs), ACMSD | Metabolism of kynurenine and 3-HK; excretion of metabolites. nih.govjpp.krakow.pl |

| Brain | Kynurenine Aminotransferases (KATs) in astrocytes, Kynurenine 3-monooxygenase (KMO) in microglia | Local synthesis of neuroactive metabolites (kynurenic acid, quinolinic acid). mq.edu.aumdpi.com |

| Immune Cells | Indoleamine 2,3-dioxygenase (IDO) | Increased kynurenine production during inflammation. physiology.org |

Molecular and Cellular Mechanisms of Action of Kynurenine Sulfate Monohydrate and Its Metabolites

Receptor Interactions and Signal Transduction

The diverse effects of kynurenine (B1673888) metabolites are largely attributable to their ability to interact with multiple receptor types, including ligand-gated ion channels, nuclear receptors, and G protein-coupled receptors. These interactions trigger a cascade of intracellular events that ultimately alter cellular function.

Modulatory Effects on Glutamatergic Receptors (NMDA, AMPA, Kainate)

Kynurenic acid (KYNA) is a well-established broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for excitatory neurotransmission in the central nervous system. wikipedia.orgselleckchem.com Its antagonistic properties are most pronounced at the N-methyl-D-aspartate (NMDA) receptor, where it acts as a noncompetitive antagonist at the glycine (B1666218) co-agonist binding site. wikipedia.orgfrontiersin.orgnih.gov This action inhibits receptor activation, thereby reducing calcium influx and subsequent downstream signaling, which is thought to be the basis for its neuroprotective and anticonvulsant effects. wikipedia.orgfrontiersin.org

KYNA also demonstrates antagonistic activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, although typically at higher concentrations. wikipedia.orgselleckchem.com Research has revealed a dual, concentration-dependent action of KYNA on AMPA receptors. nih.govresearchgate.net At low concentrations (nanomolar to micromolar), KYNA can facilitate AMPA receptor responses through allosteric modulation, whereas at high concentrations (millimolar), it acts as a competitive antagonist. nih.govresearchgate.net This suggests that endogenous levels of KYNA could positively modulate excitatory synaptic transmission under certain conditions. nih.govresearchgate.net

| Receptor | Kynurenic Acid (KYNA) Action | Concentration Range | Reference |

| NMDA Receptor | Noncompetitive antagonist (at glycine site) | - | wikipedia.orgfrontiersin.orgnih.gov |

| AMPA Receptor | Competitive antagonist | Millimolar (mM) | nih.govresearchgate.net |

| Positive allosteric modulator | Nanomolar (nM) to Micromolar (µM) | nih.govresearchgate.net | |

| Kainate Receptor | Antagonist | Millimolar (mM) | wikipedia.orgselleckchem.com |

Activation and Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling

Both kynurenine (KYN) and its metabolite KYNA are recognized as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and xenobiotic metabolism. mdpi.comnih.govaai.orgresearchgate.net Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, inducing the transcription of target genes. researchgate.netnih.gov

While both KYN and KYNA can activate AhR, studies suggest that KYNA is a more potent and stable ligand. mdpi.comfrontiersin.org AhR activation by kynurenine pathway metabolites can have immunomodulatory effects, including the promotion of regulatory T cell (Treg) generation and the synergistic induction of inflammatory cytokines like Interleukin-6 (IL-6) in the presence of other inflammatory signals. mdpi.comaai.orgnih.gov There is also evidence for a positive feedback loop where KYN-mediated AhR activation can upregulate the expression of indoleamine 2,3-dioxygenase (IDO), the enzyme that catalyzes the initial step of the kynurenine pathway, thereby potentially amplifying these signaling events. nih.govnih.gov

| Metabolite | Receptor | Effect | Downstream Events | Reference |

| Kynurenine (KYN) | Aryl Hydrocarbon Receptor (AhR) | Agonist | Nuclear translocation, ARNT dimerization, XRE binding, gene transcription (e.g., IDO1, IL-6) | aai.orgnih.govnih.gov |

| Kynurenic Acid (KYNA) | Aryl Hydrocarbon Receptor (AhR) | Potent Agonist | Nuclear translocation, ARNT dimerization, XRE binding, gene transcription (e.g., CYP1A1, IL-6) | mdpi.comnih.govfrontiersin.org |

Influence on Nicotinic Acetylcholine (B1216132) Receptors (α7nAChR)

Kynurenic acid acts as an antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR). wikipedia.orgnih.govtcsedsystem.edu This inhibition has been characterized as noncompetitive and voltage-independent. jneurosci.orgnih.gov The IC₅₀ for this inhibition has been reported to be in the low micromolar range (approximately 7 µM), making α7nAChRs a potential high-affinity target for endogenous KYNA. jneurosci.orgnih.gov The antagonism of α7nAChRs by KYNA can reduce acetylcholine-mediated neurotransmission and has been implicated in the pathophysiology of central nervous system disorders. nih.govtcsedsystem.edu However, it is important to note that some controversy exists, with certain studies using intact, non-cultured preparations failing to observe a blocking effect of KYNA on α7nAChR currents, suggesting that the experimental context is critical. wikipedia.orgplos.org

Effects on Kv7 Channels

Recent research has identified M-type potassium channels, which are formed by Kv7 (KCNQ) channel subunits, as a target for kynurenic acid. Studies have shown that KYNA increases the amplitude of the M-type K+ current (IK(M)). mdpi.comnih.gov This effect was observed with an EC₅₀ value of 18.1 µM. nih.gov By activating these channels, KYNA can cause membrane hyperpolarization, leading to a decrease in the firing frequency of spontaneous action potentials in neurons. mdpi.comnih.gov This mechanism represents another pathway through which KYNA can exert its neuromodulatory and neuroprotective effects by reducing neuronal excitability.

Interactions with G protein-coupled receptor 35 (GPR35)

Kynurenic acid is an endogenous agonist for the orphan G protein-coupled receptor 35 (GPR35). wikipedia.orgnih.govcncb.ac.cn This receptor is expressed in immune cells and the gastrointestinal tract. cncb.ac.cn Activation of GPR35 by KYNA can initiate several intracellular signaling cascades. It has been shown to stimulate calcium mobilization and inositol (B14025) phosphate (B84403) production in a GPR35-dependent manner. cncb.ac.cn The signaling is mediated through G proteins, as demonstrated by the stimulation of [³⁵S]GTPγS binding, an effect that is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. cncb.ac.cn GPR35 activation by KYNA has been linked to anti-inflammatory effects and the regulation of energy homeostasis. nih.govfrontiersin.orgfrontiersin.org

Regulation of Oxidative Stress Responses

Metabolites of the kynurenine pathway play a dual and complex role in the regulation of oxidative stress. nih.gov The pathway can generate both pro-oxidant and antioxidant molecules, and the balance between these can significantly impact cellular health. fndhealth.com

One of the primary pro-oxidant metabolites is 3-hydroxykynurenine (3-HK). mdpi.comnih.gov 3-HK can generate reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, leading to oxidative damage to cellular components like DNA, proteins, and lipids. nih.govnih.govresearchgate.net This ROS generation is considered a key mechanism of 3-HK-induced neurotoxicity and can lead to apoptotic cell death. nih.govresearchgate.net Studies have shown that 3-HK can activate NAD(P)H oxidase, a major source of cellular ROS, contributing to endothelial cell apoptosis and dysfunction. ahajournals.org

In contrast, kynurenic acid (KYNA) and kynurenine itself can exhibit antioxidant properties. frontiersin.orgmdpi.com KYNA can act as a free-radical scavenger, directly neutralizing ROS and preventing oxidative damage. mdpi.comfrontiersin.org Kynurenine has been shown to decrease the production of radicals and lipid peroxidation induced by pro-oxidants. mdpi.com Furthermore, the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine is known to modulate ROS levels, although this interaction is complex, with AhR signaling being linked to both pro- and antioxidant functions. nih.govnih.gov

| Metabolite | Effect on Oxidative Stress | Mechanism | Reference |

| 3-Hydroxykynurenine (3-HK) | Pro-oxidant | Generation of reactive oxygen species (ROS); Activation of NAD(P)H oxidase | nih.govresearchgate.netahajournals.org |

| Kynurenic Acid (KYNA) | Antioxidant | Free-radical scavenger | mdpi.comfrontiersin.orgfrontiersin.org |

| Kynurenine (KYN) | Antioxidant | Decreases radical production and lipid peroxidation; Modulates ROS via AhR activation | nih.govnih.govmdpi.com |

Antioxidant Properties and Free Radical Scavenging

Several metabolites of the kynurenine pathway exhibit notable antioxidant properties, primarily through their ability to scavenge free radicals. This capacity is largely attributed to their chemical structures, which allow them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

Kynurenic acid (KYNA) is a well-documented antioxidant. researchgate.netnih.gov It has been shown to scavenge hydroxyl radicals (•OH), superoxide anions (O₂⁻), and peroxynitrite (ONOO⁻). nih.gov Its scavenging ability is ranked as •OH = O₂⁻ > ONOO⁻. nih.gov In vitro studies using brain tissue homogenates have demonstrated that KYNA can attenuate lipid peroxidation and the formation of ROS induced by iron(II) sulfate (B86663) (FeSO₄) and 3-nitropropionic acid in a concentration-dependent manner. researchgate.netnih.gov This antioxidant function of KYNA is independent of its well-known antagonism of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors. researchgate.netnih.gov

3-Hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA) are also potent ROS scavengers. plos.orgsemanticscholar.org Their free radical scavenging activity is attributed to the presence of an aromatic hydroxyl group, which facilitates the abstraction of an electron and a hydrogen atom. plos.orgsemanticscholar.org Computational studies have shown that the hydroxyl bond dissociation enthalpy and ionization potential for 3-HK and 3-HAA are lower than those for xanthurenic acid and other phenolic antioxidants, indicating their high capacity to donate a hydrogen atom to quench free radicals. plos.orgsemanticscholar.org 3-HAA has also been shown to have anti-inflammatory and antioxidant properties, partly by inducing hemooxygenase-1, which is involved in controlling inflammation. encyclopedia.pub

Anthranilic acid (AA) is considered a secondary antioxidant, primarily acting through metal chelation rather than as a direct peroxyl radical scavenger. researchgate.net It can chelate copper (II) ions, preventing their reduction and subsequent involvement in Fenton-like reactions that generate highly reactive hydroxyl radicals. researchgate.net While it is a poor primary antioxidant, its ability to chelate transition metals makes it an effective protector against oxidative stress associated with these metals. researchgate.net Some synthetic derivatives of anthranilic acid have also shown antioxidant activity. ontosight.aiontosight.ainih.gov

Xanthurenic acid (XA) also possesses antioxidant properties related to its metal-chelating activity. jst.go.jp It can inhibit lipid peroxidation and has been shown to be a more effective antioxidant than KYNA in some assay systems. jst.go.jpmdpi.com

L-kynurenine (L-KYN) itself can act as an efficient scavenger of hydroxyl radicals and peroxynitrite. mdpi.com It has been shown to prevent oxidative damage to DNA and proteins in synthetic systems and to reduce the oxidative effects of pro-oxidants in brain homogenates. mdpi.com

Interactive Table: Antioxidant Properties of Kynurenine Metabolites

| Compound | Mechanism of Action | Scavenged Species | Key Findings |

|---|---|---|---|

| Kynurenic acid (KYNA) | Direct radical scavenging, independent of receptor antagonism. researchgate.netnih.gov | •OH, O₂⁻, ONOO⁻. nih.gov | Attenuates lipid peroxidation and ROS formation. researchgate.netnih.gov |

| 3-Hydroxykynurenine (3-HK) | H-atom donation from aromatic hydroxyl group. plos.orgsemanticscholar.org | ROS. plos.org | Potent ROS scavenger. plos.orgsemanticscholar.org |

| 3-Hydroxyanthranilic acid (3-HAA) | H-atom donation from aromatic hydroxyl group, induction of hemooxygenase-1. plos.orgsemanticscholar.orgencyclopedia.pub | ROS. plos.orgsemanticscholar.org | Potent ROS scavenger with anti-inflammatory properties. plos.orgsemanticscholar.orgencyclopedia.pub |

| Anthranilic acid (AA) | Metal chelation (secondary antioxidant). researchgate.net | - | Prevents metal-induced •OH production. researchgate.net |

| Xanthurenic acid (XA) | Metal chelation. jst.go.jp | - | Inhibits lipid peroxidation. jst.go.jp |

| L-Kynurenine (L-KYN) | Direct radical scavenging. mdpi.com | •OH, ONOO⁻. mdpi.com | Prevents DNA and protein oxidative damage. mdpi.com |

Pro-oxidant Effects and Reactive Oxygen Species (ROS) Generation

Paradoxically, some kynurenine pathway metabolites can also exhibit pro-oxidant effects, contributing to oxidative stress through the generation of ROS. This dual role often depends on the specific metabolite, its concentration, and the cellular environment.

3-Hydroxykynurenine (3-HK) is a notable pro-oxidant. It can auto-oxidize to produce hydrogen peroxide (H₂O₂) and hydroxyl radicals, leading to cellular damage. mdpi.com This process is implicated in the pathology of neurodegenerative diseases. mdpi.com In endothelial cells, 3-HK has been shown to induce ROS formation in a manner dependent on NAD(P)H oxidase, an enzyme complex that generates superoxide radicals. ahajournals.org This 3-HK-induced oxidative stress can lead to endothelial cell apoptosis and dysfunction. ahajournals.org

Xanthurenic acid (XA) can also act as a pro-oxidant, particularly in the presence of transition metals like iron. nih.govresearchgate.net It can form complexes with iron and stimulate the autooxidation of ferrous ions (Fe²⁺), leading to the generation of reactive oxygen species. nih.govresearchgate.net This pro-oxidant activity is dependent on the hydroxyl group at the 8-position of its quinoline (B57606) structure, which is essential for binding iron. nih.govresearchgate.net

Kynurenic acid (KYNA) , while primarily an antioxidant, can exhibit pro-oxidant properties under certain conditions, particularly at high concentrations. preprints.org At these levels, it may disrupt mitochondrial function and promote the production of free radicals. preprints.org

The pro-oxidant activity of these metabolites highlights the delicate balance within the kynurenine pathway, where shifts in metabolite concentrations can tip the scale from a protective antioxidant state to a damaging pro-oxidant one.

Immunomodulatory Mechanisms

The kynurenine pathway plays a critical role in regulating immune responses. nih.gov This immunomodulatory function is mediated by the depletion of tryptophan, an essential amino acid for T-cell proliferation, and by the direct actions of kynurenine and its downstream metabolites on various immune cells. frontiersin.org

Effects on T-Cell Proliferation and Differentiation

Kynurenine and its metabolites have profound effects on T-cell function. High concentrations of L-kynurenine can inhibit T-cell proliferation and induce T-cell apoptosis. mdpi.comnih.gov The depletion of local tryptophan by the enzyme IDO is a primary mechanism for inhibiting T-cell proliferation and activity.

Several kynurenine metabolites directly impact T cells. 3-Hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA) have been shown to inhibit T-lymphocyte proliferation, an effect accompanied by significant T-cell death. arvojournals.org These metabolites are believed to contribute to the immunosuppressive effects of IDO. arvojournals.org Furthermore, the accumulation of tryptophan metabolites can promote the conversion of naïve CD4+CD25- T cells into a regulatory phenotype. arvojournals.org

Kynurenine and its derivatives can also act as agonists for the aryl hydrocarbon receptor (AhR), a transcription factor involved in immune regulation. nih.gov Activation of AhR can contribute to the immunosuppressive effects of the kynurenine pathway. nih.gov

Regulation of Inflammatory Cytokine Production

The kynurenine pathway is intricately linked with the production of inflammatory cytokines. The activation of the pathway is often induced by pro-inflammatory cytokines such as IFN-γ, tumor necrosis factor (TNF), and interleukins (IL-1, IL-6). mdpi.com In turn, the metabolites of the kynurenine pathway can regulate the production of these cytokines, often creating a negative feedback loop to suppress immune activation. mdpi.com

Several studies have demonstrated that altered cytokine levels are associated with dysregulation of kynurenine metabolism in a variety of diseases. nih.gov The expression of key enzymes in the pathway, such as IDO and kynurenine 3-monooxygenase (KMO), can be increased by pro-inflammatory stimuli. nih.gov

Kynurenic acid (KYNA) has been shown to inhibit the in vivo transformation of microglia into activated forms and to reduce blood IL-6 levels. mdpi.com This suggests that KYNA can exert anti-inflammatory effects by modulating cytokine production. mdpi.com

Impact on Mitochondrial Function and Cellular Energy Metabolism

Metabolites of the kynurenine pathway can significantly impact mitochondrial function and cellular energy metabolism. This is a critical aspect of their biological activity, as mitochondria are central to ATP production, redox signaling, and cell survival.

3-Hydroxykynurenine (3-HK) can impair mitochondrial function. At elevated concentrations, it has been shown to decrease intracellular NAD⁺ levels and mitochondrial membrane potential in cultured glial cells. mdpi.com The depletion of NAD⁺, an essential cofactor for mitochondrial ATP production, can trigger a cellular energy crisis. mdpi.com Furthermore, 3-HK can induce mitochondrial cytochrome c release, a key step in the intrinsic pathway of apoptosis. ahajournals.org

The enzyme kynurenine 3-monooxygenase (KMO) , which produces 3-HK, is located in the outer mitochondrial membrane. nih.gov Overexpression of KMO can influence mitochondrial dynamics by regulating the phosphorylation of Drp1, a protein involved in mitochondrial fission. nih.gov Knockdown of the KMO gene can lead to distorted mitochondrial shape and an increased number of mitochondria with reduced respiratory activity. nih.gov

Kynurenic acid (KYNA) has also been implicated in the regulation of cellular energy metabolism. Interference with cellular energy production, such as through the inhibition of glucose utilization, can lead to a decrease in the synthesis of KYNA in brain slices. nih.gov Conversely, compounds like pyruvate (B1213749) and lactate (B86563) can reverse this effect, suggesting a close link between energy metabolism and KYNA production. nih.gov Recent evidence also suggests that KYNA can act as a signaling molecule to control energy balance through the GPR35 and AMPK signaling pathways, stimulating lipid metabolism and thermogenesis. nih.gov

The kynurenine pathway ultimately leads to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) , a critical molecule for cellular energy metabolism. frontiersin.org However, overactivation of the pathway can paradoxically lead to local NAD⁺ depletion, as seen with high levels of 3-HK. mdpi.com This highlights the complex and context-dependent effects of the kynurenine pathway on cellular bioenergetics.

Interactive Table: Impact of Kynurenine Metabolites on Mitochondrial Function

| Metabolite/Enzyme | Effect on Mitochondria | Mechanism |

|---|---|---|

| 3-Hydroxykynurenine (3-HK) | Impaired function, decreased membrane potential, cytochrome c release. mdpi.comahajournals.org | Depletion of NAD⁺, induction of apoptosis. mdpi.com |

| Kynurenine 3-monooxygenase (KMO) | Regulation of mitochondrial dynamics. nih.gov | Interaction with Drp1, influencing fission. nih.gov |

| Kynurenic acid (KYNA) | Linked to cellular energy status, can regulate energy expenditure. nih.govnih.gov | Synthesis is dependent on energy metabolism; can activate GPR35 and AMPK pathways. nih.govnih.gov |

| Kynurenine Pathway (overall) | De novo synthesis of NAD⁺. frontiersin.org | Provides a precursor for NAD⁺, essential for mitochondrial redox reactions. frontiersin.org |

NAD+ Synthesis and Energy Homeostasis

Kynurenine and its downstream metabolites are integral to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy homeostasis. nih.govwikipedia.orgwikipathways.org The kynurenine pathway is the primary route for the catabolism of the essential amino acid tryptophan, with over 95% of tryptophan that is not used for protein synthesis being funneled into this pathway, ultimately leading to the production of NAD+. mdpi.comcpn.or.kr This makes the kynurenine pathway the sole de novo source of NAD+ in the body. nih.gov

The synthesis of NAD+ via the kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to L-kynurenine. u-szeged.hu Through a series of enzymatic reactions, kynurenine is metabolized to quinolinic acid. nih.gov Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN) by the enzyme quinolate phosphoribosyltransferase (QPRT). nih.gov NaMN is subsequently adenylylated to form nicotinic acid adenine dinucleotide (NaAD+), which is finally converted to NAD+. wikipathways.org

The intricate relationship between the kynurenine pathway and NAD+ synthesis is highlighted in various physiological and pathological states. For instance, in conditions of chronic inflammation, the induction of enzymes in the kynurenine pathway can increase the production of NAD+. aginganddisease.org

Table 1: Key Enzymes and Metabolites in the Kynurenine Pathway Leading to NAD+ Synthesis

| Metabolite/Enzyme | Role in the Pathway |

|---|---|

| Tryptophan | The essential amino acid precursor for the kynurenine pathway. |

| Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | Rate-limiting enzymes that catalyze the conversion of tryptophan to N-formylkynurenine. cambridge.org |

| Kynurenine Formamidase | Hydrolyzes N-formylkynurenine to L-kynurenine. u-szeged.hu |

| Kynurenine | A central metabolite in the pathway. |

| Kynurenine 3-monooxygenase (KMO) | Converts kynurenine to 3-hydroxykynurenine. cambridge.org |

| Kynureninase | Catalyzes the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid. |

| 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) | Converts 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconate-semialdehyde. |

| Quinolinic Acid | An important intermediate that is a direct precursor to NAD+ synthesis. nih.gov |

| Quinolate Phosphoribosyltransferase (QPRT) | Converts quinolinic acid to nicotinic acid mononucleotide (NaMN). nih.gov |

| NAD+ | The final product of the de novo synthesis pathway, a crucial coenzyme for cellular energy metabolism. nih.govwikipedia.orgwikipathways.org |

Mitochondrial Oxidative Phosphorylation Impairment

Emerging evidence suggests a direct link between elevated levels of L-kynurenine and the impairment of mitochondrial oxidative phosphorylation (OXPHOS). Studies in murine skeletal muscle have demonstrated that an increase in plasma L-kynurenine can lead to deficits in mitochondrial respiration. frontiersin.orgnih.gov This impairment appears to be an early event, preceding the development of muscle atrophy. frontiersin.orgnih.gov

In a pilot study, mice fed a diet supplemented with L-kynurenine for 10 weeks exhibited significant increases in plasma L-kynurenine levels. frontiersin.org While this did not result in changes in muscle size or function within the study period, it did lead to impairments in mitochondrial OXPHOS in the muscle tissue. frontiersin.orgnih.gov This suggests that metabolic derangements within the mitochondria are an initial consequence of elevated kynurenine. frontiersin.org

Further in vitro research using cultured muscle cells has corroborated these findings, showing that treatment with L-kynurenine can increase mitochondrial reactive oxygen species (ROS) and impair mitochondrial respiration. frontiersin.org The mechanism behind this impairment may involve an increased conductance throughout the mitochondrial oxidative phosphorylation process, where a lower conductance is indicative of impaired mitochondrial energetics. frontiersin.org The accumulation of kynurenine and its metabolites can contribute to mitochondrial dysfunction, including impairments in OXPHOS. u-szeged.hu

These findings highlight a potentially detrimental role of elevated kynurenine on mitochondrial health, which is critical for cellular energy production. The malfunction of the oxidative phosphorylation process can lead to increased production of free radicals, resulting in oxidative stress, lipid peroxidation, DNA damage, and ultimately, cell death. mdpi.com

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine)

The kynurenine pathway and its metabolites can significantly modulate various neurotransmitter systems, including the serotonergic and dopaminergic systems. nih.gov This interaction is complex, with both direct and indirect effects being reported. nih.gov

The kynurenine pathway is the major catabolic route for tryptophan, the precursor for the neurotransmitter serotonin. cpn.or.kr While a small percentage of tryptophan is converted to serotonin, the vast majority is metabolized down the kynurenine pathway. cpn.or.kr This creates an inherent link between the two pathways, where an upregulation of the kynurenine pathway, for instance during inflammation, can potentially limit the availability of tryptophan for serotonin synthesis. nih.gov

Beyond this precursor relationship, metabolites of the kynurenine pathway can directly interact with neurotransmitter systems. For example, some kynurenine derivatives have been shown to impair the metabolism of aldehydes, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) and 5-hydroxyindoleacetaldehyde (5-HIAL), which are produced during the catabolism of dopamine (B1211576) and serotonin, respectively. nih.gov This inhibition of aldehyde dehydrogenase (ALDH) activity can lead to the accumulation of these potentially neurotoxic aldehydes. nih.govnih.gov

Furthermore, kynurenine metabolites can influence glutamatergic neurotransmission, which in turn can impact dopaminergic and serotonergic systems. nih.gov For instance, kynurenic acid, a metabolite of kynurenine, is an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which can modulate the release and activity of dopamine and other neurotransmitters. nih.gov

Computational models have been developed to investigate the interplay between dopamine, serotonin, and kynurenine metabolism, particularly under conditions of stress. nih.govplos.org These models suggest that elevated levels of stress hormones can shift tryptophan metabolism towards the kynurenine pathway, potentially leading to an increased risk of neurotoxicity through the accumulation of DOPAL and 5-HIAL. nih.govplos.org

Effects on Gene Expression (e.g., c-fos, CYP1A1)

Kynurenine and its metabolites can influence the expression of various genes, including immediate early genes like c-fos and genes involved in xenobiotic metabolism such as CYP1A1.

Systemic administration of L-kynurenine sulfate has been shown to decrease the number of c-Fos-immunopositive cells in specific brain regions of mice, namely the dorsal part of the striatum and the CA1 pyramidal cell layer of the hippocampus. nih.gov The c-Fos protein is a product of the immediate early gene c-fos and is often used as a marker for neuronal activity. nih.gov A reduction in c-Fos expression suggests that L-kynurenine sulfate administration can alter basal neuronal activity in these brain areas. nih.gov The transcription of c-fos is linked to increases in intracellular calcium, and its product, the c-Fos protein, can mediate long-term cellular responses. nih.gov

The influence of kynurenine on gene expression is also mediated through the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. aai.org Kynurenine itself has been identified as an endogenous agonist for the AHR. mdpi.comaai.org Upon binding to kynurenine, the AHR translocates to the nucleus, where it can modulate the expression of target genes. researchgate.net One of the well-known target genes of the AHR is CYP1A1 (Cytochrome P450, family 1, subfamily A, polypeptide 1). physiology.org The activation of the AHR by ligands can lead to the induction of CYP1A1 expression. physiology.org This interaction highlights a role for kynurenine in regulating the expression of genes involved in metabolic and detoxification processes. physiology.org

Table 2: Effects of L-Kynurenine Sulfate on c-Fos Expression in the Mouse Brain

| Brain Region | Effect on c-Fos Immunopositivity | Reference |

|---|---|---|

| Dorsal Striatum | Decrease | nih.gov |

| CA1 Pyramidal Cell Layer of the Hippocampus | Decrease | nih.gov |

Influence on Cellular Phenotypes (e.g., Stemness, Osteogenic Differentiation in Mesenchymal Stromal Cells)

L-kynurenine has been shown to exert a significant influence on the phenotype of certain cell types, particularly mesenchymal stromal cells (MSCs). Research has demonstrated that L-kynurenine can enhance the "stemness" and promote the osteogenic differentiation of human bone marrow-derived MSCs (hBMSCs). mdpi.comnih.govnih.gov

In vitro studies have shown that treatment of hBMSCs with L-kynurenine leads to an increase in the expression of key stemness-related genes, including NANOG, OCT-4, and SOX2. researchgate.net Furthermore, flow cytometry analysis has revealed a higher percentage of cells positive for the early stem cell marker SSEA-4 in L-kynurenine-treated cultures. researchgate.net Functionally, L-kynurenine treatment has been observed to increase the colony-forming ability and migration capacity of hBMSCs. researchgate.net

With regard to differentiation, L-kynurenine has been found to specifically enhance the osteogenic potential of hBMSCs. mdpi.comnih.govnih.gov This is evidenced by an increased deposition of calcified matrix, as detected by Alizarin Red S staining, and an upregulation of the mRNA levels of osteogenic markers such as osteopontin (B1167477) (Opn) and osteocalcin (B1147995) (Ocn). researchgate.netnih.gov Interestingly, L-kynurenine did not appear to affect the adipogenic differentiation of these cells, suggesting a specific role in promoting the osteoblastic lineage. nih.gov

In vivo experiments have further supported these findings. The administration of L-kynurenine in a mouse model with surgically created bone defects was shown to accelerate bone healing compared to a control group. nih.govnih.govresearchgate.net These results suggest that L-kynurenine, as a major metabolite of L-tryptophan, may be involved in the signaling pathways that maintain the stem cell properties of MSCs and promote bone regeneration. nih.govnih.govresearchgate.net

Table 3: Summary of L-Kynurenine's Effects on Human Bone Marrow-Derived Mesenchymal Stromal Cells (hBMSCs) In Vitro

| Parameter | Effect of L-Kynurenine Treatment | Reference |

|---|---|---|

| Stemness | ||

| NANOG, OCT-4, SOX2 gene expression | Increased | researchgate.net |

| SSEA-4 positive cells | Increased | researchgate.net |

| Colony-forming ability | Increased | researchgate.net |

| Migration ability | Increased | researchgate.net |

| Differentiation | ||

| Osteogenic differentiation (calcified matrix deposition) | Increased | researchgate.netnih.gov |

| Opn and Ocn mRNA levels | Increased | researchgate.netnih.gov |

| Adipogenic differentiation | No change | nih.gov |

Physiological and Pathophysiological Roles of Kynurenine Sulfate Monohydrate and Kynurenine Pathway Metabolites

Role in Neurodevelopment and Brain Function

The kynurenine (B1673888) pathway plays a crucial and dynamic role throughout neurodevelopment. The developing brain in rodents and non-human primates exhibits significantly higher concentrations of neuroactive kynurenines compared to the adult brain. nih.gov Metabolites of the kynurenine pathway are instrumental in fundamental neurodevelopmental processes, including neurogenesis, neuronal migration, axon guidance, and synapse formation. researchgate.net This influence is largely mediated by the opposing actions of two key metabolites: the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN). researchgate.net

KYNA, an antagonist of the N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors, is crucial for modulating glutamatergic neurotransmission, a system vital for synaptic plasticity and cognitive functions. nih.govnih.gov Elevated levels of KYNA during the perinatal period have been shown in animal models to lead to long-lasting biochemical and behavioral deficits in adulthood, potentially contributing to the pathophysiology of psychiatric disorders with a developmental origin, such as schizophrenia. nih.govnih.gov

Conversely, environmental factors like maternal infection and stress during pregnancy can activate the kynurenine pathway, leading to an imbalance in its metabolites. researchgate.netmdpi.com Maternal immune activation can increase the production of pro-inflammatory cytokines, which in turn upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), shifting tryptophan metabolism towards the kynurenine pathway. mdpi.com This can result in altered brain development and an increased risk for neurodevelopmental disorders such as autism spectrum disorder and schizophrenia. mdpi.comresearchgate.net Early-life modulation of the kynurenine pathway can cause lasting changes in the expression of critical neurodevelopmental proteins and NMDA receptor composition, potentially leading to impaired social behavior and cognitive function later in life. gla.ac.uk

Involvement in Neurodegenerative Disorders

Dysregulation of the kynurenine pathway is a significant contributing factor to the pathogenesis of several neurodegenerative diseases. An imbalance favoring the production of neurotoxic metabolites over neuroprotective ones can exacerbate neuronal damage and contribute to disease progression. journaltxdbu.com

In Alzheimer's disease (AD), the kynurenine pathway is overactivated, contributing to the characteristic neuropathology. nih.govcapes.gov.br The accumulation of amyloid-β (Aβ) peptide, a hallmark of AD, stimulates the production of the neurotoxin quinolinic acid (QUIN) by microglia. tandfonline.com QUIN is an agonist of the NMDA receptor and can induce excitotoxicity, leading to neuronal damage and death. journaltxdbu.com Furthermore, QUIN has been found to co-localize with hyperphosphorylated tau within cortical neurons in the AD brain. nih.govnih.gov Research has demonstrated that QUIN can directly induce tau phosphorylation at residues found in the neurofibrillary tangles of AD brains, a process that can be blocked by the NMDA receptor antagonist memantine. nih.govcapes.gov.br This suggests that QUIN plays a direct role in the formation of one of the key pathological features of AD. plos.orgmq.edu.au

Moreover, studies have shown a shift in the kynurenine pathway towards increased production of kynurenic acid (KYNA) in the cerebrospinal fluid (CSF) of individuals with AD. nih.gov While KYNA is generally considered neuroprotective, excessively high concentrations can impair glutamatergic signaling, which is essential for learning and memory. bohrium.com Meta-analyses have revealed altered levels of several kynurenine pathway metabolites in both the CSF and peripheral blood of AD patients, indicating a systemic dysregulation of this pathway. frontiersin.orgnih.gov

Table 1: Research Findings on Kynurenine Pathway Metabolites in Alzheimer's Disease

| Metabolite | Finding | Implication | Reference(s) |

| Quinolinic Acid (QUIN) | Increased production by microglia stimulated by Amyloid-β. Co-localization with hyperphosphorylated tau. Induces tau phosphorylation. | Contributes to excitotoxicity, neuronal damage, and the formation of neurofibrillary tangles. | nih.govcapes.gov.brtandfonline.com |

| Kynurenic Acid (KYNA) | Increased levels in cerebrospinal fluid. | Potential impairment of glutamatergic signaling and cognitive function. | nih.gov |

| Tryptophan (TRP) | Decreased levels in peripheral blood. | Indicates a shift towards the kynurenine pathway. | frontiersin.orgnih.gov |

| 3-Hydroxykynurenine (3-HK) | Decreased levels in cerebrospinal fluid. | Suggests complex alterations in the downstream metabolism of kynurenine. | nih.gov |

The kynurenine pathway is also implicated in the pathogenesis of Parkinson's disease (PD), a disorder characterized by the progressive loss of dopaminergic neurons. tandfonline.comnih.gov Neuroinflammation in PD leads to a disruption of the kynurenine pathway, favoring the production of the neurotoxic QUIN and reducing the neuroprotective KYNA. tandfonline.comnih.gov This imbalance exacerbates excitotoxicity and amplifies the inflammatory response, contributing to the neurodegenerative process. tandfonline.comnih.gov

Metabolites such as 3-hydroxykynurenine (3-HK) can also contribute to oxidative stress, a key factor in the death of dopaminergic neurons. nih.gov Studies have reported elevated levels of kynurenine and a higher kynurenine-to-tryptophan ratio in the serum and CSF of PD patients, suggesting an upregulation of the pathway. nih.gov Furthermore, alterations in the levels of kynurenine metabolites have been observed in PD patients treated with L-DOPA, which may contribute to treatment-related complications like dyskinesia. nih.gov The modulation of the kynurenine pathway, for instance by inhibiting the enzyme kynurenine-3-monooxygenase (KMO) to shift metabolism towards the production of KYNA, is being explored as a potential therapeutic strategy for PD. mdpi.commdpi.com

Table 2: Research Findings on Kynurenine Pathway Metabolites in Parkinson's Disease

| Metabolite/Enzyme | Finding | Implication | Reference(s) |

| Quinolinic Acid (QUIN) | Increased levels. | Exacerbates excitotoxicity and inflammation. | tandfonline.comnih.gov |

| Kynurenic Acid (KYNA) | Decreased levels. | Reduced neuroprotection against excitotoxicity. | tandfonline.comnih.gov |

| 3-Hydroxykynurenine (3-HK) | Elevated levels in CSF. | Contributes to oxidative stress and neuronal damage. | nih.gov |

| Kynurenine (KYN) | Elevated levels in serum and CSF. | Indicates upregulation of the kynurenine pathway. | nih.gov |

| Kynurenine-3-monooxygenase (KMO) | Inhibition promotes KYNA production. | Potential therapeutic target to enhance neuroprotection. | mdpi.com |

In Huntington's disease (HD), an inherited neurodegenerative disorder, dysfunction of the kynurenine pathway also plays a role in its pathogenesis. A meta-analysis has shown significantly lower blood levels of tryptophan in HD patients compared to controls, suggesting an increased catabolism through the kynurenine pathway. frontiersin.org The neurotoxic metabolites 3-HK and QUIN are believed to contribute to the neuronal cell death observed in HD. bohrium.com Inhibitors of the enzyme KMO have been shown to attenuate neurodegeneration in animal models of HD, highlighting the therapeutic potential of targeting this pathway. bohrium.com

Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the CNS, and the kynurenine pathway is increasingly recognized as a key player in its pathology. frontiersin.orgmdpi.com The pathway is activated by inflammatory cytokines, which are abundant in the MS brain, leading to an altered profile of kynurenine metabolites. frontiersin.orgfrontiersin.org In the early, inflammatory stages of MS, there may be an initial increase in neuroprotective metabolites like KYNA. frontiersin.org However, as the disease progresses, chronic activation of the pathway can lead to an accumulation of neurotoxic metabolites such as QUIN and 3-HK, which contribute to microglia activation, glutamate (B1630785) excitotoxicity, oxidative stress, and mitochondrial damage, ultimately leading to neuroaxonal damage. mdpi.comfrontiersin.org

The enzymes of the kynurenine pathway, particularly IDO-1 and tryptophan 2,3-dioxygenase (TDO), are upregulated in response to inflammation in MS. frontiersin.org Kynurenine itself can modulate immune cell function, potentially contributing to the periodic remissions seen in the disease. mdpi.comnih.gov The dysregulation of this pathway, therefore, represents a link between the inflammatory and neurodegenerative aspects of MS. mdpi.com

Mechanisms in Huntington's Disease

Contributions to Neuropsychiatric Disorders

The kynurenine pathway is deeply involved in the pathophysiology of major neuropsychiatric disorders, including depression, schizophrenia, and anxiety disorders. cpn.or.krnih.govnih.gov Inflammation-induced activation of the kynurenine pathway is a key mechanism by which stress and immune system dysregulation can lead to psychiatric symptoms. wikipedia.orgbohrium.com

In major depressive disorder, there is evidence of a shift in tryptophan metabolism away from serotonin (B10506) synthesis and towards the kynurenine pathway. mdpi.comnih.gov This can be triggered by pro-inflammatory cytokines that activate the IDO enzyme. nih.gov Some studies have found that the ratio of kynurenine to tryptophan is elevated in depressed patients, and that levels of neurotoxic metabolites like QUIN are increased, while neuroprotective metabolites like KYNA may be decreased. researchgate.netucla.edu

In schizophrenia, a key finding is the elevated level of KYNA in the CSF and post-mortem brain tissue. nih.govresearchgate.net Since KYNA is an antagonist at NMDA and α7nACh receptors, its overproduction could lead to the hypofunction of glutamatergic and cholinergic neurotransmission, which is thought to be a core feature of the cognitive deficits and negative symptoms of schizophrenia. nih.govresearchgate.net This increase in KYNA may result from reduced activity of the KMO enzyme, which would shunt kynurenine metabolism towards the KYNA-producing branch of the pathway. wikipedia.orgnih.gov

In anxiety disorders, stress and inflammation can also lead to an imbalance in the kynurenine pathway. nih.govkorea.ac.kr The resulting tryptophan catabolites can act as endogenous anxiogenics or anxiolytics, and their effects on the NMDA receptor system and neuroinflammation can contribute to the development and maintenance of anxiety. nih.govkorea.ac.krresearchgate.net

Mechanisms in Depression and Mood Disorders

The activation of the kynurenine pathway is a key mechanism through which inflammation is thought to induce depression. nih.gov Pro-inflammatory cytokines, often elevated during stress and in major depressive disorder (MDD), activate the enzyme indoleamine 2,3-dioxygenase (IDO), which shifts tryptophan metabolism away from serotonin synthesis and towards the kynurenine pathway. tandfonline.com This can lead to reduced serotonin availability, which is implicated in the monoamine hypothesis of depression. tandfonline.com

However, the primary driver of depressive symptoms may be the imbalance between neurotoxic and neuroprotective metabolites of the kynurenine pathway. publisherspanel.com Metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) are known to have neurotoxic effects, while kynurenic acid (KYNA) is considered neuroprotective. tandfonline.com In depression, there is often a shift towards the production of these neurotoxic compounds. mdpi.com This imbalance can contribute to the hippocampal atrophy observed in chronic depression. tandfonline.com

Stress can increase the permeability of the blood-brain barrier, allowing for greater passage of kynurenine pathway metabolites into the central nervous system. publisherspanel.com While about 60% of kynurenine (KYN) in the central nervous system originates from the periphery, the rest is produced locally. publisherspanel.com Research has indicated that in MDD, there may be decreased peripheral levels of tryptophan, kynurenine, and kynurenic acid, leading to a potential increase in the activity of the neurotoxic quinolinic acid arm. sci-hub.se Conversely, some brain studies in depression have shown increased levels of enzymes that produce kynurenic acid and decreased quinolinic acid, suggesting a more complex, region-specific dysregulation. sci-hub.se

| Key Findings in Depression and Mood Disorders | Reference |

| Inflammation-induced activation of the kynurenine pathway is a mechanism for depression. | nih.gov |

| Pro-inflammatory cytokines shift tryptophan metabolism from serotonin to the kynurenine pathway. | tandfonline.com |

| An imbalance between neurotoxic (3-HK, QUIN) and neuroprotective (KYNA) metabolites is a key factor. | tandfonline.compublisherspanel.com |

| Stress can increase blood-brain barrier permeability to kynurenine metabolites. | publisherspanel.com |

| Peripheral blood in depression shows decreased tryptophan, kynurenine, and kynurenic acid. | sci-hub.se |

| Some brain regions in depression show increased kynurenic acid production and decreased quinolinic acid. | sci-hub.se |

Dysregulation in Schizophrenia Spectrum Disorders

The kynurenine pathway is also heavily implicated in the pathophysiology of schizophrenia spectrum disorders, particularly concerning cognitive symptoms. nih.gov Evidence suggests that both increased and decreased levels of kynurenine metabolites can negatively impact cognitive function in individuals with schizophrenia. nih.gov

A notable finding in schizophrenia is the elevated level of kynurenic acid (KYNA) in the cerebrospinal fluid (CSF). scielo.br KYNA is an antagonist at N-methyl-D-aspartate (NMDA) receptors and a negative allosteric modulator at alpha7-nicotinic acetylcholine receptors, both of which are crucial for cognitive processes. uio.nocpn.or.kr This increase in central KYNA may be a consequence of inflammation-related increases in its precursor, kynurenine. cpn.or.kr

Studies have observed dysregulation of the kynurenine pathway even in the early stages of psychosis. researchgate.net In antipsychotic-naïve, first-episode psychosis patients, levels of tryptophan, kynurenine, kynurenic acid, and anthranilic acid were found to be significantly reduced in blood samples. nih.gov Levels of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) were also somewhat lower. nih.gov However, a meta-analysis revealed higher kynurenine levels in the CSF and lower plasma kynurenine levels in individuals with schizophrenia. researchgate.net This highlights the potential of kynurenine pathway metabolites as peripheral biomarkers for central nervous system dysfunction in this disorder. researchgate.net

| Key Findings in Schizophrenia Spectrum Disorders | Reference |

| Dysregulation of the kynurenine pathway is linked to cognitive deficits. | nih.gov |

| Cerebrospinal fluid levels of kynurenic acid (KYNA) are elevated. | scielo.br |

| Early psychosis is associated with reduced blood levels of several kynurenine pathway metabolites. | nih.gov |

| Meta-analysis shows higher CSF kynurenine and lower plasma kynurenine. | researchgate.net |

| Kynurenine pathway metabolites are potential biomarkers for brain dysfunction in schizophrenia. | researchgate.net |

Implications for Bipolar Disorder and Other Conditions

In bipolar disorder (BD), there is growing evidence for the dysregulation of the kynurenine pathway. nih.gov Interactions between the immune system and kynurenine metabolism are thought to contribute to the neurobiology of BD. nih.gov A meta-analysis revealed that individuals with BD have lower peripheral blood levels of tryptophan, kynurenine, kynurenic acid, and xanthurenic acid compared to healthy controls. nih.gov

The balance between the neurotoxic and neuroprotective branches of the pathway appears to be a key factor. cambridge.org For instance, lower ratios of kynurenic acid to kynurenine and kynurenic acid to quinolinic acid have been observed in individuals with BD. nih.gov The specific alterations in kynurenine metabolites may also vary depending on the mood state. Individuals in a manic episode have shown the most significant reductions in tryptophan levels, while those in a depressive phase exhibit more pronounced decreases in kynurenic acid levels. nih.gov Furthermore, lower levels of kynurenic acid have been noted in both manic and depressive states. nih.gov

Role in Inflammatory and Autoimmune Diseases

The kynurenine pathway is a critical regulator of immune responses and is deeply involved in the pathogenesis of inflammatory and autoimmune diseases. mdpi.com Activation of this pathway is often induced by pro-inflammatory mediators. mdpi.com

Mechanisms in Systemic Inflammation

During inflammatory conditions, the catabolism of tryptophan through the kynurenine pathway is significantly upregulated. frontiersin.orgnih.gov Pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor (TNF), and interleukins (IL-1, IL-6) are potent activators of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key rate-limiting enzyme in the pathway. mdpi.comresearchgate.net This activation leads to the production of various kynurenine metabolites. frontiersin.org

The kynurenine pathway plays a dual role in inflammation. While its activation is triggered by inflammation, it also serves as a negative feedback loop to suppress the immune response. mdpi.com Kynurenine itself can promote the differentiation of regulatory T cells (Tregs) while inhibiting the generation of pro-inflammatory Th17 cells. frontiersin.org Metabolites like kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid can suppress the immune response by inducing apoptosis in Th1 cells. cpn.or.kr Kynurenic acid can also exert anti-inflammatory effects by inhibiting monocytes and macrophages and promoting the production of the anti-inflammatory cytokine IL-22 through the aryl hydrocarbon receptor (AhR) signaling pathway. mdpi.com

| Key Mechanisms in Systemic Inflammation | Reference |

| Pro-inflammatory cytokines (IFN-γ, TNF, IL-1, IL-6) activate the kynurenine pathway. | mdpi.comresearchgate.net |

| The pathway acts as a negative feedback loop to suppress immune activation. | mdpi.com |

| Kynurenine promotes regulatory T cell differentiation and suppresses Th17 cells. | frontiersin.org |

| Certain metabolites induce apoptosis in pro-inflammatory Th1 cells. | cpn.or.kr |

| Kynurenic acid has anti-inflammatory effects mediated by the AhR pathway. | mdpi.com |

Involvement in Specific Infectious Pathologies (e.g., Leprosy, COVID-19)

The kynurenine pathway is significantly implicated in the immunopathophysiology of infectious diseases like leprosy and COVID-19. frontiersin.orgnih.gov In both conditions, an increase in pro-inflammatory mediators can enhance the activity of IDO1, leading to the production of neuroactive kynurenine metabolites. frontiersin.org

In severe COVID-19, a "cytokine storm" leads to an inflammatory state that activates the kynurenine pathway. frontiersin.org Studies have shown increased serum or plasma levels of kynurenine and its metabolites, quinolinic acid and kynurenic acid, in COVID-19 patients. nih.gov An elevated ratio of kynurenic acid to kynurenine has been associated with increased disease severity in male patients. nih.gov The neuroactive metabolites generated during this process may contribute to peripheral nerve damage. researchgate.net Furthermore, the neuroinflammation resulting from kynurenine pathway activation may be linked to the high incidence of depressive symptoms in COVID-19 patients. mdpi.com

In leprosy, an infectious disease caused by Mycobacterium leprae, the kynurenine pathway is also activated, particularly during inflammatory episodes known as reactional episodes. frontiersin.org This activation can contribute to the peripheral nerve damage characteristic of the disease. researchgate.net

Contribution to Autoimmune Conditions (e.g., Rheumatoid Arthritis)

Alterations in tryptophan metabolism via the kynurenine pathway have been described in several chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA). nih.govbmj.com In RA, elevated levels of pro-inflammatory cytokines like TNF are thought to activate IDO, leading to changes in tryptophan metabolism. nih.gov

High serum levels of kynurenine or a high kynurenine-to-tryptophan ratio have been found to correlate with disease activity in patients with RA. bmj.com Similarly, high levels of kynurenine in the synovial fluid of RA patients are associated with inflammatory markers. bmj.com Research has shown that in RA, there is an elevated level of the neurotoxic metabolite quinolinic acid and a decreased level of the neuroprotective metabolite kynurenic acid. bmj.com The abundance of quinolinic acid positively correlates with inflammation, while kynurenic acid and xanthurenic acid are negatively correlated with inflammation in both mouse models and human RA. bmj.com These metabolites have been shown to strongly correlate with disease activity and quality of life in RA patients. bmj.com

Mechanistic Link to Cancer and Carcinogenesis

The kynurenine pathway plays a significant role in cancer progression by fostering an environment that is conducive to tumor growth and protective against immune attack. nih.govnih.gov Overactivation of this pathway within the tumor microenvironment is a common strategy employed by cancer cells to evade immune surveillance and enhance their malignant properties. nih.govresearchgate.net

A key mechanism by which the kynurenine pathway facilitates cancer progression is through the creation of an immunosuppressive tumor microenvironment (TME). nih.gov This is primarily achieved through two interconnected processes: the depletion of tryptophan and the accumulation of immunosuppressive kynurenine pathway metabolites. frontiersin.org

Upregulation of IDO1 and/or TDO in cancer cells or antigen-presenting cells within the TME leads to increased tryptophan catabolism. frontiersin.org The resulting local depletion of tryptophan can induce T-cell anergy and apoptosis, as T-cells require this essential amino acid for their proliferation and function. frontiersin.orgthemarkfoundation.org

Simultaneously, the accumulation of kynurenine and other downstream metabolites actively suppresses the immune response. Kynurenine has been shown to inhibit the activity of cytotoxic T-cells and natural killer (NK) cells while promoting the differentiation and expansion of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response. nih.govelsevier.es Kynurenine can also act on the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.com Activation of AhR in immune cells, such as tumor-associated macrophages (TAMs), can lead to the expression of other immunosuppressive molecules, creating a complex, pro-tumor niche that supports cancer progression. frontiersin.orgelsevier.es This hijacking of metabolic pathways allows cancer cells to escape immune destruction. nih.gov

Table 1: Immunosuppressive Effects of Kynurenine Pathway Activation in Cancer

| Mechanism | Key Metabolite/Enzyme | Effect on Immune Cells | Outcome |

|---|---|---|---|

| Tryptophan Depletion | IDO1, TDO | Induces anergy and apoptosis in effector T-cells. frontiersin.org | Reduced anti-tumor immune response. |

| Kynurenine Accumulation | Kynurenine | Inhibits T-cell and NK cell activity; promotes Treg differentiation. elsevier.esmdpi.com | Suppression of cytotoxic immunity. |

| AhR Signaling | Kynurenine | Activates AhR in TAMs and T-cells, leading to further immunosuppression. frontiersin.orgnih.gov | Enhanced immune evasion. |

| PD-L1 Expression | Kynurenine | Promotes expression of PD-L1 in cancer cells. elsevier.es | Inhibition of T-cell function. |

Beyond its immunosuppressive functions, the kynurenine pathway directly contributes to the malignant phenotype of cancer cells by promoting their growth, survival, migration, and invasion. nih.govresearchgate.net Many of these effects are mediated by the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine. nih.gov

Constitutive activation of the AhR pathway by kynurenine produced in the TME can trigger various signaling cascades that drive cancer progression. nih.govmdpi.com For instance, in glioblastoma, the IDO-kynurenine-AhR axis has been shown to promote tumor growth. frontiersin.org In liver cancer, this same axis can induce the production of interleukin-6 (IL-6), which in turn activates STAT3 and NF-κB signaling to promote tumor progression. frontiersin.org

Table 2: Pro-Tumorigenic Effects of Kynurenine Pathway Metabolites

| Effect | Mediating Factor | Cancer Type Example | Research Finding |

|---|---|---|---|

| Tumor Growth | Kynurenine-AhR Axis | Glioblastoma, Liver Cancer | Activation of AhR signaling promotes cell proliferation. frontiersin.orgnih.gov |

| Cell Migration & Invasion | KMO, TDO2 | Breast Cancer, Liver Cancer | Upregulation of KMO or TDO2 enhances cancer cell motility. frontiersin.org |

| Metastasis | KMO | Breast Cancer | KMO knockdown in xenograft models reduced lung metastases and prolonged survival. frontiersin.org |

| Genetic Instability | TDO2-AhR Axis | Glioma | Pathway activation can reduce the fidelity of DNA replication, leading to chromosomal instability. nih.gov |

Immunosuppressive Tumor Microenvironment

Implications in Metabolic and Cardiovascular Health

Dysregulation of the kynurenine pathway is increasingly recognized as a contributor to the pathogenesis of metabolic and cardiovascular diseases. mdpi.com Metabolites of this pathway have been identified as potential biomarkers and mediators in conditions like atherosclerosis and diabetic complications. bmj.combohrium.com

Atherosclerosis, the underlying cause of most cardiovascular diseases, is a chronic inflammatory condition. bohrium.com There is growing evidence that the kynurenine pathway is activated in this context and contributes to disease progression. frontiersin.org Patients with coronary artery disease often exhibit elevated plasma levels of kynurenine and other pathway metabolites. bmj.combohrium.com

Inflammatory cytokines, particularly interferon-gamma (IFN-γ), which are present in atherosclerotic plaques, can upregulate IDO1 activity in endothelial cells and macrophages. frontiersin.org This leads to increased local production of kynurenine. frontiersin.org Elevated kynurenine levels and IDO1 activity are associated with more advanced stages of atherosclerosis. frontiersin.org The proposed mechanisms include the promotion of macrophage apoptosis and the formation of foam cells, which are key components of atherosclerotic lesions. frontiersin.org Furthermore, kynurenine can activate the AhR in macrophages, leading to the production of reactive oxygen species (ROS) and the uptake of oxidized low-density lipoprotein (ox-LDL), further driving the atherosclerotic process. frontiersin.org The ratio of kynurenine to tryptophan (Kyn/Trp), an indicator of IDO activity, has been positively associated with progressive atherosclerosis and coronary heart disease. mdpi.com

Table 3: Kynurenine Pathway in Atherosclerosis

| Factor | Role in Atherosclerosis | Mechanism |

|---|---|---|

| IDO1 | Pro-atherogenic | Upregulated by IFN-γ in plaques, increasing kynurenine production. frontiersin.org |

| Kynurenine (KYN) | Pro-atherogenic | Promotes foam cell formation and macrophage apoptosis. frontiersin.org |

| AhR Activation | Pro-atherogenic | Kynurenine-mediated AhR activation increases ROS production and ox-LDL uptake by macrophages. frontiersin.org |

| Kyn/Trp Ratio | Biomarker | Positively correlated with the severity of coronary artery disease. mdpi.com |

The kynurenine pathway is also implicated in the pathogenesis of diabetes and its complications, such as diabetic kidney disease. bohrium.comresearchgate.net Chronic low-grade inflammation, a hallmark of diabetes, can persistently activate the kynurenine pathway. bohrium.com Patients with type 1 diabetes have been shown to have increased kynurenine levels, which correlate with poorer glycemic control (higher HbA1c) and disease duration. mp.pl

In the context of chronic kidney disease (CKD), of which diabetes is a leading cause, the kynurenine pathway is significantly disturbed. nih.gov As kidney function declines, there is an accumulation of kynurenine pathway metabolites, including kynurenine, kynurenic acid, and quinolinic acid. nih.gov This accumulation is proportional to the severity of kidney dysfunction. nih.gov Higher plasma kynurenine concentrations have been specifically associated with increased albuminuria in individuals with type 1 diabetes, indicating a link to diabetic nephropathy. mp.pl The imbalance in kynurenine pathway metabolites may contribute to the chronic inflammation and endothelial dysfunction that characterize and exacerbate both diabetes and CKD. researchgate.net

Role in Atherosclerosis Progression

Role in Pain Modulation (e.g., Neuropathic Pain)

The kynurenine pathway plays a dual and complex role in the modulation of pain, particularly in chronic pain states like neuropathic pain. frontiersin.orgmdpi.com Neuropathic pain is defined as pain arising from a lesion or disease of the somatosensory nervous system. mdpi.com The development of this condition involves both the peripheral and central nervous systems, where inflammation and glial cell activation are key processes. bohrium.com

Pro-inflammatory stimuli can activate the kynurenine pathway in immune cells and glial cells (microglia and astrocytes). frontiersin.orgmdpi.com This leads to the production of several neuroactive metabolites with opposing effects. bohrium.com On one hand, metabolites such as quinolinic acid are neurotoxic and pro-nociceptive. mdpi.com Quinolinic acid acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for pain signal transduction and central sensitization, a key mechanism in chronic pain. mdpi.com Increased levels of quinolinic acid have been linked to pain and depression. mdpi.com

Other Emerging Physiological Functions (e.g., Ocular Protection)

The metabolites of the kynurenine pathway, derived from the breakdown of the essential amino acid tryptophan, are increasingly recognized for their diverse physiological roles that extend beyond their well-known functions in the nervous and immune systems. mdpi.com A significant area of emerging research is their function in ocular protection, particularly in safeguarding the eye from damaging ultraviolet (UV) radiation and mitigating retinal damage. wikipedia.orgnih.gov